![molecular formula C4H6N2O B150813 (1H-Pyrazol-4-YL)methanol CAS No. 25222-43-9](/img/structure/B150813.png)
(1H-Pyrazol-4-YL)methanol
Overview
Description
4-Hydroxymethylpyrazole is an organic compound belonging to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is a primary metabolite of Fomepizole, a competitive inhibitor of the enzyme alcohol dehydrogenase . It has a molecular formula of C4H6N2O and a molecular weight of 98.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymethylpyrazole can be synthesized through various methods. One effective method involves the interaction of 4-hydroxymethylpyrazole-3-carbonyl azides with primary aliphatic and aromatic amines under the conditions of the Curtius reaction . Another method includes the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of 4-Hydroxymethylpyrazole typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethylpyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including (1H-Pyrazol-4-YL)methanol, exhibit significant antimicrobial properties. A study demonstrated that various substituted pyrazoles effectively inhibited bacterial growth, suggesting their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory drugs. Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediators of inflammation .
Analgesic Effects
In addition to anti-inflammatory activity, this compound has been explored for its analgesic effects. Studies indicate that it can modulate pain pathways, providing relief in various pain models .
Materials Science
Non-linear Optical Materials
Pyrazole-containing compounds have been investigated for their non-linear optical (NLO) properties. These materials are essential in developing optical devices such as frequency converters and optical limiters. The unique electronic properties of pyrazoles allow them to exhibit significant NLO responses, making them suitable for applications in photonics .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can act as a crosslinking agent or a functional additive, improving the overall performance of polymeric materials in various applications .
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance:
- Synthesis of Anticancer Agents : It has been used in the synthesis of novel anticancer compounds by modifying its structure through reactions with other reagents.
- Preparation of Heterocyclic Compounds : The compound can be utilized to create diverse heterocycles that are essential in drug discovery and development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Hydroxymethylpyrazole is closely related to its parent compound, Fomepizole. It acts as a competitive inhibitor of alcohol dehydrogenase, an enzyme responsible for the metabolism of alcohols. By inhibiting this enzyme, 4-Hydroxymethylpyrazole prevents the formation of toxic metabolites from substances like methanol and ethylene glycol .
Comparison with Similar Compounds
4-Methylpyrazole:
1-Methyl-4-hydroxymethylpyrazole: A derivative with similar properties but different substitution patterns.
1,3-Dimethyl-4-hydroxymethylpyrazole: Another derivative with additional methyl groups
Uniqueness: 4-Hydroxymethylpyrazole is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. Its role as a primary metabolite of Fomepizole highlights its importance in the study of alcohol dehydrogenase inhibition and related therapeutic applications .
Biological Activity
(1H-Pyrazol-4-YL)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula CHNO, characterized by a pyrazole ring with a hydroxymethyl group. This structure is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth significantly, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. For example, derivatives of this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at certain concentrations, indicating a strong anti-inflammatory effect comparable to standard drugs like dexamethasone .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 and K562, with low micromolar GI50 values indicating potent antiproliferative effects .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, influencing pathways such as:
- Cell Signaling Pathways : The compound can activate or inhibit specific pathways, leading to alterations in gene expression and metabolic processes.
- Enzyme Interactions : It may interact with enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.
Case Studies
Properties
IUPAC Name |
1H-pyrazol-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKJOOJKCAEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179882 | |
Record name | 1H-Pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25222-43-9 | |
Record name | 1H-Pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25222-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025222439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-Pyrazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYMETHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxymethylpyrazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of (1H-Pyrazol-4-YL)methanol derivatives?
A1: Research suggests that this compound derivatives exhibit promising analgesic and anti-inflammatory properties. Studies on ω-Dialkylaminoalkyl ethers of Phenyl-(5-substituted 1-phenyl-1H- pyrazol-4-yl)methanols demonstrated significant activity in reducing pain response in the acetic acid writhing test in mice [, ]. Additionally, certain derivatives showed efficacy in reducing carrageenan-induced edema in rats, indicating anti-inflammatory potential []. Further research explored their potential as antidiabetic agents. Specifically, studies investigated the synthesis and evaluation of various this compound derivatives, revealing promising hypoglycemic activity in some compounds [].
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the nature of the alkyl chain in the ω-Dialkylaminoalkyl ether moiety significantly influence the analgesic and anti-inflammatory activity of this compound derivatives []. Similarly, for antidiabetic activity, modifications at the 1 and 3 positions of the pyrazole ring and the presence of specific functional groups were crucial for the observed effects [].
Q3: Has this compound been investigated in the context of HIV research?
A3: Yes, this compound derivatives have been explored for their interactions with HIV-1 integrase. Specifically, crystal structures of the HIV-1 IN core domain complexed with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol have been resolved [, ]. These structural insights provide valuable information for developing potential HIV integrase inhibitors.
Q4: What synthetic strategies are employed to obtain this compound derivatives?
A4: The synthesis of this compound derivatives involves various chemical transformations. One approach utilizes 3-hydroxy-1H-pyrazole-4-carboxylate d'éthyle as a common starting material []. Through regiospecific O- and N-alkylation reactions at positions 1 and 3, and palladium(0)-catalyzed coupling reactions at position 5, diversely functionalized derivatives can be synthesized. Additionally, the "Eenie-Meenie" reaction has been employed to synthesize 4-benzylpyrazoles from (3-methoxy-1-methyl-1H-pyrazol-4-yl)-methanol []. Another study utilized a multistep synthesis starting from commercially available methanols and employed oxidation, Grignard reaction, and etherification to obtain the desired ω-Dialkylaminoalkyl ethers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.